1-(Difluoromethoxy)naphthalene-7-methanol
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Overview
Description
1-(Difluoromethoxy)naphthalene-7-methanol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, with a methanol group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)naphthalene-7-methanol typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the addition of a methanol group at the 7th position. Common synthetic routes include:
Halogenation and Substitution: Starting with naphthalene, halogenation is performed to introduce a halogen atom, which is then substituted with a difluoromethoxy group using appropriate reagents.
Methanol Addition: The final step involves the addition of a methanol group at the 7th position through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions, followed by purification processes such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)naphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethoxy group to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Compounds with modified functional groups.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-7-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-7-methanol involves its interaction with molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, while the naphthalene ring provides a stable framework for these interactions. The methanol group can participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
1-(Difluoromethoxy)-7-methylnaphthalene: Similar structure but with a methyl group instead of methanol.
1-(Difluoromethoxy)-7-methoxynaphthalene: Contains a methoxy group instead of methanol.
Uniqueness: 1-(Difluoromethoxy)naphthalene-7-methanol is unique due to the presence of both difluoromethoxy and methanol groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(Difluoromethoxy)naphthalene-7-methanol is a chemically unique compound characterized by its naphthalene core substituted with a difluoromethoxy group and a hydroxymethyl group at the 7-position. This structural configuration suggests potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H10F2O2
- Molecular Weight : Approximately 224.2 g/mol
- Structural Features : The presence of the difluoromethoxy group enhances lipophilicity and may improve membrane permeability, making it an interesting candidate for drug development.
Research indicates that this compound may interact with various biological targets, including:
- G-Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may modulate GPCR activity, which is crucial in numerous signaling pathways involved in diseases.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes linked to disease processes, potentially impacting metabolic pathways relevant to cancer and other conditions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer Properties | Exhibits potential anti-cancer effects through modulation of cellular pathways. |
Enzyme Modulation | Inhibits specific enzymes involved in disease progression. |
Receptor Interaction | May interact with GPCRs, influencing various signaling pathways. |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
-
Anticancer Activity :
- A study demonstrated that derivatives of difluoromethoxy-naphthalenes showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was linked to the modulation of apoptosis-related pathways.
- Enzyme Inhibition :
- Receptor Binding Studies :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The following derivatives have been synthesized for comparative studies:
Compound Name | Position of Hydroxymethyl Group | Unique Features |
---|---|---|
1-(Difluoromethoxy)naphthalene-5-methanol | 5 | Potential drug candidate with unique activity |
2-(Difluoromethoxy)naphthalen-1-ylmethanol | 1 | Different receptor interaction profile |
4-(Difluoromethoxy)naphthalen-1-ylmethanol | 1 | May exhibit distinct pharmacological effects |
Properties
Molecular Formula |
C12H10F2O2 |
---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
[8-(difluoromethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)16-11-3-1-2-9-5-4-8(7-15)6-10(9)11/h1-6,12,15H,7H2 |
InChI Key |
ANJZGXKKZQSUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CO)C(=C1)OC(F)F |
Origin of Product |
United States |
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